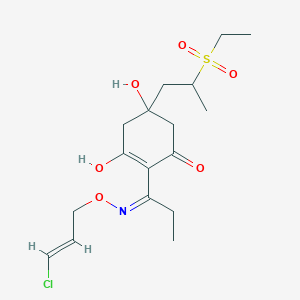

5-Hydroxy-clethodim Sulfone

Descripción

Contextualization as a Clethodim (B606718) Metabolite

5-Hydroxy-clethodim sulfone does not enter the environment as an applied product; rather, it is a transformation product, or metabolite, of the herbicide clethodim. Clethodim is a selective post-emergence herbicide that inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grasses. nih.govechemi.com Following its application, clethodim undergoes metabolic processes in plants, animals, and the soil. nih.govfao.org

The formation of 5-hydroxy-clethodim sulfone is a result of oxidation. inchem.org The metabolic pathway in rats, for instance, involves several steps, with the primary route being oxidation to clethodim sulfoxide (B87167). inchem.org Further metabolic changes include hydroxylation at the 5-position of the cyclohexanedione ring and oxidation of the sulfur atom to a sulfone. inchem.org This results in the formation of 5-hydroxy-clethodim sulfone. inchem.org It has been identified as a metabolite in plants such as soybeans and carrots, and as a minor metabolite in rats, representing approximately 0.5-1.5% of the administered dose in urine. nih.govfao.org In goats, it has also been identified as one of the metabolites in blood and tissues. nih.gov

The metabolic pathway leading to 5-hydroxy-clethodim sulfone involves several intermediate compounds. The primary metabolites of clethodim are often clethodim sulfoxide and clethodim sulfone. nih.govechemi.com Microbial activity in soil is a key driver for the oxidation of clethodim sulfoxide to clethodim sulfone. The introduction of a hydroxyl group leads to metabolites like 5-hydroxy clethodim sulfoxide, which can be further oxidized to 5-hydroxy-clethodim sulfone. nih.gov

Table 1: Key Metabolites of Clethodim in Various Systems

Significance in Environmental and Biological Systems

The significance of 5-hydroxy-clethodim sulfone lies in its chemical properties and behavior within environmental and biological systems, which differ from the parent compound, clethodim. federalregister.gov While clethodim itself degrades relatively quickly in soil, its metabolites, including the sulfoxide and sulfone forms, are generally more persistent. federalregister.gov The half-life of clethodim in soil is typically between 2 and 7 days, whereas the half-life of clethodim sulfone can be as long as 60 days. federalregister.gov 5-hydroxy-clethodim sulfone is noted for being a terminal metabolite in some soil systems, exhibiting an even longer half-life of 45 to 90 days.

This increased persistence, combined with high mobility in soil, means that metabolites like 5-hydroxy-clethodim sulfone are crucial for assessing the long-term environmental footprint of clethodim use. federalregister.gov Regulatory agencies consider the combined residues of clethodim and its metabolites containing the cyclohexene-3-one moieties, including their sulfoxide and sulfone forms, when establishing tolerances in crops. epa.gov The potential for surface and groundwater contamination is primarily associated with the more persistent and mobile sulfoxide and sulfone degradates rather than the parent clethodim. federalregister.gov

Table 2: Comparative Soil Dissipation of Clethodim and its Metabolites

Research Trajectory and Evolution of Understanding

The understanding of 5-hydroxy-clethodim sulfone has evolved alongside advancements in analytical chemistry and regulatory science. Initial research focused on identifying the metabolic fate of clethodim in various organisms and environments. inchem.org These early studies established that clethodim is extensively metabolized and that hydroxylated and oxidized forms are among the resulting products. inchem.org

A significant step in the research trajectory was the development of robust analytical methods capable of detecting and quantifying not just clethodim, but its array of metabolites. For regulatory purposes, methods were established to measure the total residue of toxicological concern. epa.govbuyandsell.gc.ca For example, the analytical method RM-26B-3 involves a series of extraction, cleanup, and oxidation steps. epa.govbuyandsell.gc.ca In this method, residues of 5-hydroxy clethodim sulfone and related 5-hydroxy metabolites are chemically converted to a common moiety, the dimethyl ester of 3-hydroxy-substituted pentanedioate (B1230348) (DME-OH), for quantification by gas chromatography. federalregister.govbuyandsell.gc.ca This approach allows for the measurement of the combined residues expressed as clethodim equivalents. federalregister.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3,5-dihydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO6S/c1-4-13(19-25-8-6-7-18)16-14(20)10-17(22,11-15(16)21)9-12(3)26(23,24)5-2/h6-7,12,20,22H,4-5,8-11H2,1-3H3/b7-6+,19-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOFXVKKEAYRFD-IWQANLMDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016619 | |

| Record name | 5-Hydroxy-Clethodim Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111031-11-9 | |

| Record name | 5-Hydroxy-Clethodim Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation

in Plant Systems

In plants, the herbicide clethodim (B606718) undergoes a series of metabolic transformations, leading to the formation of various derivatives, including 5-hydroxy-clethodim sulfone. These pathways are essential for the detoxification of the xenobiotic compound within the plant.

Hydroxylation and Subsequent Sulfoxidation

The formation of 5-hydroxy-clethodim sulfone in plants is a multi-step process. A primary metabolic pathway involves the initial sulfoxidation of the parent clethodim to clethodim sulfoxide (B87167). regulations.govfao.orgfao.orgepa.gov This is followed by further oxidation to clethodim sulfone. regulations.govfao.orgfao.orgepa.gov Concurrently, or subsequently, hydroxylation at the 5-position of the cyclohexanedione ring can occur. fao.orginchem.orgepa.gov It is postulated that clethodim can be hydroxylated to form 5-hydroxy-clethodim, which is then oxidized to 5-hydroxy-clethodim sulfoxide and subsequently to 5-hydroxy-clethodim sulfone. epa.gov Alternatively, clethodim sulfoxide can be hydroxylated to form 5-hydroxy-clethodim sulfoxide, which is then oxidized to 5-hydroxy-clethodim sulfone. epa.govepa.gov This dual process of hydroxylation and sulfoxidation is a key mechanism in the detoxification of clethodim in plants. epa.gov

Role of Precursor Compounds in Metabolic Cascade

The formation of 5-hydroxy-clethodim sulfone is part of a larger metabolic cascade involving several precursor compounds. Clethodim itself is the initial precursor. Its transformation begins with oxidation to clethodim sulfoxide, a major metabolite. regulations.govfao.orgfao.orgepa.govinchem.org This sulfoxide can then be further oxidized to clethodim sulfone. regulations.govfao.orgfao.orgepa.govinchem.org Both clethodim sulfoxide and clethodim sulfone can then undergo hydroxylation at the 5-position, leading to the formation of 5-hydroxy-clethodim sulfoxide and 5-hydroxy-clethodim sulfone, respectively. fao.orgepa.gov Another pathway involves the cleavage of the N-O bond in clethodim, which produces an imine that is then oxidized to imine sulfoxide and imine sulfone. epa.govepa.gov These various interconnected pathways highlight the complexity of clethodim metabolism in plants.

Species-Specific Metabolic Profiles

The metabolic profile of clethodim can vary significantly between different plant species. Studies have investigated its metabolism in various crops, revealing species-specific differences in the prevalence of certain metabolites.

Soybean: In soybeans, 5-hydroxy-clethodim sulfone has been identified as a metabolite in the seeds. fao.org The major metabolic pathway is sulfoxidation to clethodim sulfoxide and then to clethodim sulfone. epa.gov Conjugates of these metabolites are also formed. epa.gov

Carrot: In carrot roots and leaves, 5-hydroxy-clethodim sulfone has also been detected. fao.org Metabolism in carrots is extensive, with clethodim sulfoxide and clethodim sulfone being major metabolites. fao.orgfao.org Studies in outdoor conditions have also suggested the opening of the clethodim ring to form pentanedioic acids. fao.orgfao.org

Spinach: The metabolism in spinach is noted to be very similar to that in carrots. regulations.gov Clethodim is extensively metabolized, with clethodim sulfoxide and clethodim sulfone being key metabolites. fao.orgfao.org Conjugates of these metabolites are also present. epa.gov

Herbs: In herbs such as basil, peppermint, and sage, clethodim is metabolized to clethodim sulfoxide and clethodim sulfone. nih.govresearchgate.net

The following table summarizes the key metabolites of clethodim found in different plant species.

| Plant Species | Key Metabolites Identified |

| Soybean | Clethodim sulfoxide, Clethodim sulfone, 5-Hydroxy-clethodim sulfone, Conjugates of sulfoxide and sulfone, Imine sulfone. epa.govepa.govfao.org |

| Carrot | Clethodim sulfoxide, Clethodim sulfone, 5-Hydroxy-clethodim sulfone, Imine sulfoxide, Imine sulfone, Pentanedioic acids. fao.orgfao.orgfao.org |

| Spinach | Clethodim sulfoxide, Clethodim sulfone, Conjugates of sulfoxide and sulfone, Pentanedioic acids. regulations.govfao.orgepa.govfao.org |

| Cotton | Clethodim sulfoxide, Clethodim sulfone, Imine sulfoxide, Imine sulfone. fao.orgepa.govfao.org |

| Herbs (Basil, Peppermint, Sage) | Clethodim sulfoxide, Clethodim sulfone. nih.govresearchgate.net |

Conjugate Formation of Metabolites

Another significant metabolic route in plants is the formation of conjugates. Clethodim sulfoxide and clethodim sulfone can form conjugates, which have been identified as major or minor metabolites in all studied crops. regulations.govfao.orgfao.orgepa.govepa.govfao.org In some cases, such as in cotton leaves, conjugates of clethodim sulfoxide and clethodim imine sulfoxide were found to be significant. fao.org Conjugation, often with glucose, is a common detoxification mechanism in plants, increasing the water solubility of the metabolites and facilitating their sequestration.

Biotransformation in Animal Systems

In animal systems, the biotransformation of clethodim also involves hydroxylation and sulfone formation, although the specific metabolic profiles can differ from those observed in plants.

Hydroxylation and Sulfone Formation in Mammalian Models

Rat: In rats, the primary metabolic pathway is the oxidation of clethodim to clethodim sulfoxide, which is a major urinary metabolite. inchem.orgfao.orgnih.gov Further oxidation leads to the formation of clethodim sulfone. inchem.orgnih.gov Hydroxylation at the 5-position is also a documented pathway, resulting in the formation of 5-hydroxy-clethodim sulfoxide and 5-hydroxy-clethodim sulfone, although the latter is considered a minor metabolite, accounting for about 1% in urine. inchem.orgfao.org Other identified urinary metabolites include the sulfoxides and sulfones of the imine and S-methyl clethodim, as well as the oxazole (B20620) sulfone. inchem.org

Goat: The metabolic pathway in lactating goats is largely similar to that in rats. inchem.orgnih.gov The major urinary metabolite is clethodim sulfoxide. nih.gov Other identified metabolites in tissues and blood include clethodim, clethodim sulfoxide, demethyl sulfoxide, imine sulfoxide, clethodim sulfone, and 5-hydroxy-clethodim sulfone. inchem.orgnih.gov Hydroxylation at the 5-position is considered a minor pathway in goats. epa.gov

The following table presents a comparison of the major clethodim metabolites found in rats and goats.

| Animal Model | Major Metabolites Identified |

| Rat | Clethodim sulfoxide, Clethodim sulfone, Imine sulfoxide, 5-Hydroxy-clethodim sulfoxide/sulfone (minor), S-methyl sulfoxide, Oxazole sulfone. inchem.orgfao.orgnih.gov |

| Goat | Clethodim sulfoxide, Clethodim, Demethyl sulfoxide, Imine sulfoxide, Clethodim sulfone, 5-Hydroxy-clethodim sulfone. inchem.orgepa.govnih.gov |

Comparative Metabolic Profiles Across Animal Species (e.g., Goat vs. Hen)

The metabolism of clethodim, and consequently the formation of its metabolites like 5-hydroxy-clethodim sulfone, exhibits notable differences across animal species, particularly between ruminants such as goats and poultry like hens.

In goats, the metabolic pathway of clethodim is complex. The primary process is the oxidation of clethodim to clethodim sulfoxide and, to a lesser degree, clethodim sulfone. regulations.gov Further metabolic transformations include hydroxylation at the 5-position of the cyclohexene (B86901) ring, leading to the formation of 5-hydroxy sulfoxide and 5-hydroxy-clethodim sulfone. inchem.orgechemi.com Studies have identified 5-hydroxy sulfone in goat tissues. nih.gov The metabolic pathway in goats is considered similar to that in rats. echemi.comnih.gov

In contrast, the metabolic pathway in laying hens is simpler. inchem.orgnih.gov The primary metabolites found in hen tissues and eggs are clethodim, clethodim sulfoxide, and clethodim sulfone. inchem.orgechemi.comnih.gov Significantly, the 5-hydroxy analogues, including 5-hydroxy-clethodim sulfone, that are observed in goats and rats have not been detected in hens. inchem.orgechemi.comnih.govfao.org This suggests a key difference in the enzymatic systems responsible for clethodim metabolism between these species.

Table 1: Comparative Presence of Key Clethodim Metabolites in Goat and Hen

Metabolite Presence in Goat Presence in Hen Clethodim Sulfoxide Present Present Clethodim Sulfone Present Present 5-Hydroxy-clethodim Sulfone Present Not Detected S-Methyl Analogues Present Not Detected Imine Analogues Present Not Detected

S-Methyl Analogues and Their Formation

A notable metabolic pathway for clethodim in some species involves the formation of S-methyl analogues. nih.govfederalregister.govepa.gov This process is proposed to occur via a sulfonium (B1226848) cation intermediate, leading to the conversion of the S-ethyl group to an S-methyl group. inchem.orgechemi.comnih.gov Once formed, this S-methyl-clethodim can undergo further oxidation to produce S-methyl sulfoxide and S-methyl sulfone. fao.orgfao.org

The presence of S-methyl analogues, including S-methyl sulfoxide and S-methyl sulfone, has been identified in goats and rats. inchem.orgechemi.comfao.orgfao.org However, these S-methyl analogues have not been detected in laying hens. inchem.orgechemi.comnih.govfao.org The formation of these metabolites is significant as it is believed to be dependent on the presence of the parent compound, clethodim, to act as a precursor. fao.orgepa.gov

Excretory Metabolite Identification

Studies on the excretory products of animals administered clethodim have led to the identification of numerous metabolites. In rats, the urine and feces contain a range of compounds derived from the parent herbicide. The major metabolite excreted is clethodim sulfoxide. inchem.orgnih.govfao.org Other significant excretory metabolites include imine sulfoxide, S-methyl sulfoxide, and 5-hydroxy sulfoxide. fao.orggovinfo.gov

5-hydroxy-clethodim sulfone has been identified as a minor urinary metabolite in rats, accounting for a small percentage of the administered dose. inchem.orgnih.govfao.org Similarly, clethodim sulfone is also found as a minor metabolite in excreta. inchem.orgnih.govfao.org The metabolic profiles in excreta are generally similar between males and females. nih.govfao.org

In goats, the major urinary metabolite is clethodim sulfoxide. inchem.orgechemi.comnih.gov Other identified urinary metabolites include the S-methyl, imine sulfoxide, sulfone, and 5-hydroxy sulfoxide forms of clethodim. inchem.orgechemi.comnih.gov

Microbial Biotransformation in Soil Environments

Microbial Degradation Processes in Aerobic Soil

In aerobic soil environments, clethodim undergoes rapid degradation, primarily through microbial activity. dnr.state.mn.us The half-life of parent clethodim in aerobic soil is short, typically less than 3 days. fao.orgfederalregister.gov The primary degradation pathway involves the oxidation of clethodim to clethodim sulfoxide, which is the most significant initial metabolite. fao.orgfao.org

Clethodim sulfoxide is then further oxidized to clethodim sulfone. fao.orgfao.org Other significant soil metabolites include clethodim oxazole sulfoxide and clethodim oxazole sulfone. fao.orgfao.org The formation of the sulfone from the sulfoxide is a key step in the microbial degradation process. epa.gov Studies have shown that while photolysis can contribute to clethodim degradation on soil surfaces, microbial degradation is a major route of dissipation. federalregister.govresearchgate.net

Table 2: Half-lives of Clethodim and its Major Metabolites in Aerobic Soil

Compound Reported Half-life (DT50) Clethodim < 2.5 - 3 days Clethodim Sulfoxide 1.6 - 30 days Clethodim Sulfone 3.8 - 10 days Clethodim Oxazole Sulfone 20 - 68 days

Contribution to Overall Compound Dissipation

While the parent compound dissipates quickly, its primary metabolites, clethodim sulfoxide and clethodim sulfone, are more persistent in the soil. federalregister.gov The degradation of these metabolites, along with others like clethodim oxazole sulfone, contributes to the formation of bound residues and the eventual mineralization to carbon dioxide. fao.orgfao.org Therefore, microbial degradation is a significant pathway for the dissipation of total clethodim-related residues from the soil environment. federalregister.gov

Environmental Fate and Transformation Dynamics

Persistence in Environmental Compartments

Soil Persistence of Sulfone Metabolites

Once applied to soil, clethodim (B606718) is quickly metabolized by microbial activity. federalregister.govorst.edu The primary degradation products are clethodim sulfoxide (B87167) and clethodim sulfone. orst.edu While the parent clethodim has a short half-life of approximately 2 to 3 days in aerobic soil, its sulfone and sulfoxide metabolites are more persistent. federalregister.govdnr.state.mn.us

Clethodim sulfoxide can peak at approximately 60-65% of the applied radioactivity within 7 days, while clethodim sulfone may peak at around 10-12% after 62 days. epa.gov The half-life for the total toxic residue, which includes the parent compound and its sulfoxide and sulfone metabolites, is estimated to be between 30 and 38 days. federalregister.gov Studies have shown that clethodim sulfone can persist in soil, with one study indicating that clethodim oxazole (B20620) sulfone, another metabolite, can remain at up to 10% of the applied amount after 380 days. regulations.gov The formation of clethodim sulfone is dependent on microbial activity, as it was not observed in sterile soil.

Interactive Data Table: Soil Persistence of Clethodim and its Metabolites

| Compound | Half-Life (DT50) in Aerobic Soil | Peak Concentration (% of Applied) | Time to Peak |

| Clethodim | 2-3 days federalregister.govdnr.state.mn.us | - | - |

| Clethodim Sulfoxide | 1.6-3.7 days federalregister.govfao.org | ~60-65% epa.gov | 7 days epa.gov |

| Clethodim Sulfone | 3.8-10 days fao.org | ~10-12% epa.gov | 62 days epa.gov |

| Total Toxic Residue | 30-38 days federalregister.gov | - | - |

| Clethodim Oxazole Sulfone | 20-68 days fao.org | Up to 10% after 380 days regulations.gov | >380 days regulations.gov |

Aquatic Persistence and Degradation Kinetics

In aquatic environments, clethodim and its metabolites exhibit different persistence characteristics compared to soil. The parent compound, clethodim, can be highly persistent in water, with reported half-lives of 128 days in the aqueous phase and 214 days in sediment. orst.edudnr.state.mn.us Hydrolysis of clethodim is slow at neutral to alkaline pH, with half-lives exceeding 300 days at pH 7 and 9. federalregister.govorst.edu However, under acidic conditions (pH 5), the hydrolysis half-life is significantly shorter, ranging from 26 to 42 days. federalregister.govepa.gov

Photolysis, or degradation by sunlight, can be a significant dissipation pathway for clethodim in clear, shallow waters, with half-lives ranging from 1.5 to 9.3 days. federalregister.govepa.gov However, the presence of suspended sediment can reduce the importance of this pathway. federalregister.gov The primary route of degradation in aquatic systems is considered to be anaerobic metabolism by microorganisms. orst.edudnr.state.mn.us The sulfoxide and sulfone metabolites are also subject to movement into surface water through runoff and leaching due to their persistence. federalregister.gov

Mobility and Leaching Potential

Soil Mobility Characteristics of Metabolites

Clethodim and its metabolites, including the sulfoxide and sulfone forms, are characterized by high mobility in soil. federalregister.govregulations.gov This is indicated by low soil-water partition coefficients (Kd) and soil organic carbon-normalized partition coefficients (Koc). nih.govfederalregister.gov For instance, five out of six soil desorption coefficients (Kd) for clethodim and its metabolites were found to be less than one. federalregister.gov Freundlich organic carbon-normalized coefficients (KFOC) for clethodim sulfoxide have been reported in the range of 12 to 86 L/kgOC. regulations.gov This high mobility suggests a potential for these compounds to move through the soil profile. regulations.gov However, in field studies, the vertical movement of the parent compound and its residues was not observed below the top 20 cm of soil, likely due to rapid degradation. orst.edudnr.state.mn.us

Interactive Data Table: Soil Mobility of Clethodim and its Metabolites

| Compound | Soil-Water Partition Coefficient (Kd) | Freundlich Organic Carbon-Normalized Coefficient (Koc/KFOC) | Mobility Classification |

| Clethodim and Metabolites | < 1 (for 5 of 6 soils) federalregister.gov | - | Very Mobile federalregister.gov |

| Clethodim Sulfoxide | - | 12-86 L/kgOC regulations.gov | Mobile regulations.gov |

| Clethodim Sulfone | Weakly adsorbed epa.gov | - | Mobile epa.gov |

Leaching to Groundwater Systems

The high mobility and persistence of clethodim's sulfoxide and sulfone metabolites create a potential for them to leach into groundwater systems. publications.gc.cafederalregister.gov While the parent clethodim is not considered a major groundwater concern due to its rapid degradation, its more persistent metabolites are expected to reach groundwater. publications.gc.cafederalregister.gov Regulatory assessments have acknowledged that contamination of groundwater may occur from clethodim sulfoxide and clethodim sulfone. federalregister.govepa.gov Despite this potential, groundwater modeling, which incorporates chemical fate data and conservative assumptions, has indicated that the levels of clethodim sulfoxide and clethodim sulfone entering groundwater are not expected to pose an unacceptable risk. publications.gc.ca

Abiotic Transformation Processes

Abiotic transformation processes, namely hydrolysis and photolysis, play a role in the degradation of clethodim, which in turn affects the formation of its sulfone metabolites.

Hydrolysis of clethodim is pH-dependent. It is relatively stable at neutral and alkaline pH (half-life >300 days) but degrades more rapidly under acidic conditions (pH 5 half-life of 26-42 days). federalregister.govepa.gov The major hydrolysis products include clethodim oxazole. fao.org

Photodegradation can be a rapid process for clethodim on soil and in water when exposed to sunlight. fao.orgresearchgate.net In irradiated soils, the half-life of clethodim can be as short as 0.15 to 1.8 days. fao.org Clethodim sulfoxide is a major product of photolysis on soil. fao.org In aqueous solutions, photolysis is considered a primary abiotic degradation pathway, and the resulting photodegraded solutions have been noted to potentially be more toxic than the parent compound. researchgate.net

Photodegradation Pathways

Photodegradation is a key process in the dissipation of clethodim and its derivatives, including 5-Hydroxy-clethodim sulfone. Studies on the parent compound, clethodim, reveal that it undergoes rapid photodegradation in aqueous solutions and on soil surfaces. The primary photodegradation product of clethodim on soil is clethodim sulfoxide, which is also subject to rapid photodegradation. fao.org The process involves the oxidation of the ethylthio group, leading to the formation of sulfone intermediates like 5-Hydroxy-clethodim sulfone.

Key photodegradation mechanisms include:

Oxidation at the ethylthio group, forming sulfoxide and subsequently sulfone intermediates.

Elimination of the chloroallyl side chain.

Ring closure to form oxazole structures.

The rate of photodegradation of clethodim and its metabolites is significantly influenced by several environmental parameters.

pH: The photolytic half-life of clethodim in aqueous solutions is pH-dependent. For instance, at pH 5, the half-life is approximately 1.5 days, which extends to 6.4 days at pH 7 and 9.3 days at pH 9. fao.org This suggests that acidic conditions can accelerate photodegradation.

Water Composition: The presence of photosensitizers, such as acetone, can enhance the rate of photolysis. In sensitized irradiated solutions, the effective photolysis half-lives of clethodim were observed to be significantly shorter: 0.94 days at pH 5, 1.2 days at pH 7, and 0.52 days at pH 9. fao.org

Radiation Intensity: The intensity of solar radiation directly impacts the rate of photodegradation. Studies simulating solar radiation have demonstrated very rapid degradation of clethodim on surfaces modeling soil and plants. nih.gov

Hydrolytic Stability and Degradation

The hydrolytic breakdown of clethodim and its metabolites like 5-Hydroxy-clethodim sulfone is dependent on both pH and temperature. Parent clethodim is moderately persistent to hydrolysis at a pH of 5, with reported half-lives ranging from 26 to 42 days. federalregister.gov However, it is stable at pH 7 and 9, with half-lives exceeding 300 days. federalregister.gov In acidic conditions (pH 5), the degradation of clethodim involves the cleavage of the vinyl group and subsequent ring closure to form an oxazole compound. Under sterile conditions at pH 7 and 9, the compound primarily undergoes isomerization without significant degradation.

Degradation in Chlorinated Water Systems

Water disinfection processes using chlorinating agents like hypochlorite (B82951) and chloramines can lead to the degradation of clethodim. The primary degradation pathway involves the oxidation of the sulfur atom to form clethodim sulfoxide and subsequently clethodim sulfone. researchgate.netscribd.com Studies have shown that in the presence of hypochlorite, the degradation of clethodim is rapid. researchgate.netscribd.com While minor by-products have been identified, the formation of chlorinated by-products has not been observed under the tested conditions. researchgate.net The degradation half-life of the parent compound and its primary degradation product, clethodim sulfoxide, have been calculated in these systems. researchgate.net

Vaporization and Atmospheric Transport Considerations

The potential for vaporization and subsequent atmospheric transport of 5-Hydroxy-clethodim sulfone is considered to be low. This is based on the physicochemical properties of the parent compound, clethodim, which has a very low vapor pressure (less than 1x10⁻⁷ mm Hg). regulations.govepa.gov A low vapor pressure indicates that the compound is not likely to volatilize significantly from soil or water surfaces into the atmosphere. regulations.gov The Henry's Law constant for clethodim is also very low (<2×10⁻⁹ atm·m³/mol), further supporting the low potential for volatilization. regulations.gov Therefore, long-range atmospheric transport of 5-Hydroxy-clethodim sulfone is not expected to be a significant environmental fate process.

Interactive Data Tables

Table 1: Photodegradation Half-life of Clethodim in Aqueous Solutions

| pH | Half-life (days) fao.org | Effective Photolysis Half-life with 1% Acetone (days) fao.org |

| 5 | 1.5 | 0.94 |

| 7 | 6.4 | 1.2 |

| 9 | 9.3 | 0.52 |

Table 2: Hydrolytic Stability of Parent Clethodim

| pH | Half-life federalregister.gov | Degradation Products |

| 5 | 26-42 days | Oxazole, hydroxyvinyl compound |

| 7 | >300 days | Stable (E)- and (Z)-oxime isomers |

| 9 | >300 days | Stable (E)- and (Z)-oxime isomers |

Analytical Methodologies and Advanced Characterization

Sample Preparation and Extraction Techniques

Effective sample preparation is a foundational step for reliable analysis, aiming to isolate the target analyte from complex sample matrices and minimize interference. The choice of technique depends heavily on the matrix type, whether it be plant tissues, animal-derived foods, or soil.

The initial extraction of 5-Hydroxy-clethodim sulfone and related metabolites from a sample matrix is typically achieved using polar organic solvents. The selection of the solvent is crucial for maximizing the recovery of the analyte.

Methanol (B129727) and Aqueous Methanol : A mixture of methanol and water is frequently employed for the extraction of clethodim (B606718) and its metabolites from a wide range of samples, including crops, animal tissues (beef, chicken), milk, eggs, and soil. epa.govepa.govepa.govepa.gov For instance, analytical method RM-26B-2 specifies extraction with methanol and/or water for crop and animal samples. epa.gov In the analysis of soil, a 10/20 methanol/water mixture has been used to effectively extract the residues. epa.gov For crop materials, extraction of residues is often performed with a methanol/water solution before further cleanup. epa.gov

Acetonitrile (B52724) : Acetonitrile is another effective solvent, particularly noted in recent advanced methods. A study on animal-derived foods (pork, chicken liver, and milk) utilized acetonitrile for the initial extraction of clethodim and its metabolites, including the sulfone form. nyxxb.cn This solvent is often chosen for its efficiency in precipitating proteins and its compatibility with subsequent liquid chromatography analysis. In some protocols for analyzing tobacco and soil, acetonitrile is the primary solvent for extracting clethodim, clethodim sulfoxide (B87167), and clethodim sulfone. nih.gov

The following table summarizes common solvent extraction strategies for different sample types.

Table 1: Solvent Extraction Strategies for 5-Hydroxy-clethodim Sulfone and Related Metabolites

| Sample Matrix | Extraction Solvent(s) | Reference |

|---|---|---|

| Crops | Methanol / Water | epa.govepa.govepa.gov |

| Animal Tissues | Methanol / Water | epa.govepa.gov |

| Milk & Eggs | Methanol / Water | epa.govepa.gov |

| Soil | Methanol / Water | epa.gov |

| Pork, Chicken Liver, Milk | Acetonitrile | nyxxb.cn |

Following initial solvent extraction, cleanup steps are essential to remove co-extracted matrix components that can interfere with chromatographic analysis and detection.

Alkaline Precipitation : This technique is a common cleanup step, particularly for crop and animal tissue extracts. epa.govepa.govepa.govfao.org The procedure typically involves adding calcium hydroxide (B78521) to the aqueous methanol extract, which helps in precipitating interfering substances like organic acids. fao.org This step is carefully timed, often completed in under 10 minutes, to prevent the degradation of metabolites at the resulting alkaline pH. epa.gov After precipitation, the mixture is filtered to separate the cleaned extract. epa.gov

Acidic Back-Extraction and Liquid-Liquid Partitioning : After alkaline precipitation and filtration, the filtrate is often acidified, commonly with hydrochloric acid. epa.govepa.gov This is followed by a liquid-liquid partitioning step, where the analyte is extracted from the aqueous solution into an immiscible organic solvent, such as dichloromethane. epa.govepa.gov Saturating the aqueous layer with sodium chloride is a common practice to enhance the partitioning efficiency into the organic phase. epa.govepa.gov

Solid-Phase Dispersion/Extraction (SPE) : Solid-phase techniques are widely used for purification. For animal-derived food samples extracted with acetonitrile, a liquid-liquid partitioning with n-hexane is performed, followed by a cleanup step using C18 solid-phase dispersion. nyxxb.cn Silica Sep-Pak cartridges are also utilized, for instance, after oxidation and methylation steps, to purify the sample before HPLC analysis. epa.gov The process involves conditioning the cartridge, loading the sample, washing away impurities with a solvent like 10% acetone/methylene chloride, and finally eluting the desired analytes with a stronger solvent mixture such as 20% acetone/methylene chloride. epa.gov

Table 2: Common Sample Cleanup Procedures

| Cleanup Technique | Description | Application Matrix | Reference |

|---|---|---|---|

| Alkaline Precipitation | Addition of calcium hydroxide to precipitate interfering compounds. | Crops, Animal Tissues | epa.govepa.govfao.org |

| Acidic Back-Extraction | Acidification followed by liquid-liquid partitioning into an organic solvent (e.g., dichloromethane). | Crops, Animal Tissues | epa.govepa.gov |

| Solid-Phase Dispersion | Purification using C18 sorbent after an n-hexane wash. | Pork, Chicken Liver, Milk | nyxxb.cn |

Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating 5-Hydroxy-clethodim sulfone from other metabolites and matrix components before detection. High-performance liquid chromatography, gas chromatography, and ultra-high performance liquid chromatography are the primary methods employed.

HPLC is a robust and widely used technique for the analysis of clethodim metabolites. Method EPA-RM-26D-1 describes a specific HPLC method for determining clethodim residues, including 5-hydroxy-clethodim sulfone, in crops and animal products. epa.govfao.org In this approach, residues are extracted, subjected to alkaline precipitation, methylated with diazomethane (B1218177), and oxidized with meta-chloroperbenzoic acid to convert all related residues to their respective sulfones. epa.gov The final analysis is conducted by HPLC on a C-18 column with UV detection. epa.gov The use of an internal standard, such as cloproxydim sulfoxide, is incorporated to aid in accurate quantitation. epa.gov

Gas chromatography, often coupled with a flame photometric detector (FPD) in the sulfur mode, provides a sensitive method for detecting sulfur-containing compounds like 5-Hydroxy-clethodim sulfone. epa.gov Analytical methods such as RM-26B-2 and RM-26B-3 utilize GC for the determination of total clethodim residues. epa.govepa.gov These methods involve a series of chemical reactions prior to GC analysis. The extracted residues undergo cleanup, oxidation (e.g., with alkaline hydrogen peroxide), and derivatization to form dimethyl esters. epa.govepa.gov This multi-step process converts 5-Hydroxy-clethodim sulfone and related compounds into more volatile derivatives suitable for GC analysis. epa.govepa.gov

UPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), represents a more advanced and highly sensitive approach for the analysis of clethodim and its metabolites. A recently developed method for the simultaneous detection of clethodim, clethodim sulfone, and clethodim sulfoxide in pork, chicken liver, and milk employs UPLC-MS/MS. nyxxb.cn This method offers higher sensitivity and reduced consumption of organic solvents compared to older techniques. nyxxb.cn While this specific study focused on clethodim sulfone, the methodology is directly applicable to its hydroxylated analog, 5-Hydroxy-clethodim sulfone, providing a powerful tool for modern residue analysis.

Table 3: Comparison of Chromatographic Techniques for Analysis

| Technique | Column/Detector | Key Features | Reference |

|---|---|---|---|

| HPLC | C-18 column with UV detection | Involves derivatization (methylation) and oxidation steps prior to analysis. Specific for distinguishing clethodim from similar herbicides. | epa.govfao.org |

| GC | Flame Photometric Detector (FPD) - Sulfur Mode | Requires oxidation and derivatization to convert analytes to volatile dimethyl esters. Measures total residue as a common moiety. | epa.govepa.gov |

| UPLC-MS/MS | Not specified | High sensitivity and specificity. Allows for simultaneous detection of parent compound and multiple metabolites with minimal sample preparation. | nyxxb.cn |

Spectrometric Detection and Quantification Strategies

Spectrometric methods are central to the modern analysis of pesticide residues, offering the precision required for regulatory compliance and research. Mass spectrometry and flame photometric detection are two primary techniques employed for the analysis of 5-Hydroxy-clethodim sulfone and its related compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of clethodim metabolites. This technique provides excellent selectivity and sensitivity, allowing for the detection of residues at very low concentrations in complex matrices such as food and environmental samples nyxxb.cnnih.govresearchgate.net.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of analysis performed on triple quadrupole mass spectrometers. For 5-Hydroxy-clethodim sulfone, a specific precursor-to-product ion transition is monitored to ensure accurate quantification and identification. The transition from the protonated molecule ([M+H]+) at a mass-to-charge ratio (m/z) of 408 to a specific product ion at m/z 204 is utilized for its detection fao.org.

A key application of this technique is its ability to differentiate between isomers. The (E) and (Z) isomers of 5-Hydroxy-clethodim sulfone, along with those of clethodim sulfone, can be chromatographically separated and detected as four distinct peaks using LC-MS/MS, allowing for their individual assessment fao.org. While some interconversion between isomers can occur on the chromatography column, the peak areas are typically summed for quantification fao.org.

Table 1: MRM Transitions for Clethodim Sulfones

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 5-Hydroxy-clethodim sulfone | 408 | 204 |

| Clethodim sulfone | 392 | 164 |

| S-methyl-clethodim sulfone | 378 | 164 |

Data sourced from JMPR evaluations. fao.org

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that is crucial for its structural elucidation. The fragmentation of 5-Hydroxy-clethodim sulfone has been noted to be distinct from that of clethodim and its other sulfone metabolites fao.org. This difference in fragmentation pathways is essential for confirming the identity of the metabolite and distinguishing it from structurally similar compounds, such as metabolites of the herbicide sethoxydim (B610796) fao.org. Analysis of these fragmentation patterns, often achieved with high-resolution mass spectrometry like Quadrupole Time-of-Flight (QToF), allows researchers to confirm the presence of the hydroxyl group at the 5-position on the cyclohexene (B86901) ring and the sulfone moiety on the ethylthiopropyl side chain.

Gas chromatography with a flame photometric detector operating in sulfur mode (GC/FPD-S) is a well-established technique for the selective detection of sulfur-containing compounds. While direct analysis of the polar and thermally labile 5-Hydroxy-clethodim sulfone by GC is challenging, this detection method is the cornerstone of the "common moiety" analytical methods epa.govepa.gov. In these methods, 5-Hydroxy-clethodim sulfone, along with other clethodim metabolites, is chemically converted into a more stable, volatile derivative which is then quantified by GC-FPD-S epa.govfao.org.

Mass Spectrometry (MS/MS, QToF)

Common Moiety Analytical Methodologies

Common moiety methods are designed to measure the total residue of clethodim and its metabolites that share a common structural feature. These methods simplify the analytical process by converting a suite of related compounds into one or two common derivatives for quantification.

Method RM-26B-2 and its subsequent modifications represent a widely used common moiety approach for determining total clethodim residues in various matrices epa.govepa.gov. The fundamental principle of this method involves a multi-step chemical derivatization process epa.govfao.org.

The procedure can be summarized as follows:

Extraction: Residues are extracted from the sample matrix, typically using a methanol and water solution epa.govfao.org.

Cleanup: The extract undergoes cleanup steps, including alkaline precipitation and acid back-extraction, to remove interfering substances fao.orgepa.gov.

Oxidation: A strong oxidizing agent, such as alkaline hydrogen peroxide, is used to cleave the cyclohexenone ring of all clethodim-related metabolites fao.orgepa.gov. This step also oxidizes any sulfide (B99878) or sulfoxide forms to the sulfone. This process results in the formation of two dicarboxylic acids: dimethyl 3-[2-(ethylsulfonyl)propyl]pentanedioate (DME) and, if 5-hydroxylation has occurred, dimethyl 3-[2-(ethylsulfonyl)propyl]-3-hydroxypentanedioate (DME-OH) fao.org.

Derivatization: The resulting dicarboxylic acids are methylated to form their respective dimethyl esters, DME and DME-OH fao.org.

Detection: These final ester derivatives are quantified by gas chromatography with a flame photometric detector in sulfur mode (GC-FPD-S) epa.govepa.gov. The total residue is then expressed in clethodim equivalents epa.gov.

Method RM-26B-3 is a modification of RM-26B-2 and has been validated for various crops epa.govepa.gov. While these methods are effective for determining total residues, they are generally not specific and cannot distinguish between residues from clethodim and the structurally similar herbicide sethoxydim fao.orgepa.gov. To address this lack of specificity, confirmatory methods like EPA-RM-26D-1 and EPA-RM-26D-3 were developed. These methods involve a different derivatization scheme, often using diazomethane for methylation and a milder oxidizing agent, followed by HPLC analysis, which allows for the separation and specific determination of clethodim-derived residues from those of sethoxydim fao.orgepa.gov.

Table 2: Summary of Common Moiety Method RM-26B-2

| Step | Description |

|---|---|

| Analyte Scope | Clethodim and metabolites containing the 2-cyclohexen-1-one (B156087) moiety. |

| Principle | Oxidation to common dicarboxylic acids, followed by methylation. |

| Key Reagents | Hydrogen Peroxide, Methanol, Hydrochloric Acid. |

| Final Derivatives | DME and DME-OH. |

| Detection | Gas Chromatography-Flame Photometric Detector (Sulfur Mode). |

| Limitation | Cannot distinguish clethodim residues from sethoxydim residues. |

This table summarizes the general procedure outlined in EPA and JMPR documents. fao.orgfao.orgepa.gov

Derivatization to Dimethyl Esters (DME, DME-OH) for Analysis

In the analysis of clethodim and its metabolites, including 5-hydroxy-clethodim sulfone, a common and crucial step is derivatization to form more stable and readily detectable compounds. epa.govepa.govfao.orgepa.gov Analytical methods often convert all clethodim-related metabolites that retain the cyclohexene-1-one structure into one of two common dicarboxylic acid compounds through an oxidation process. fao.org These resulting acids are then methylated to yield their respective dimethyl esters (DME). epa.govfao.org

Specifically, metabolites are oxidized using agents like hydrogen peroxide at an alkaline pH or meta-chloroperbenzoic acid. epa.govfao.org This process cleaves the hydroxycyclohexenone ring, forming 3-[2-(ethylsulfonyl)propyl]pentanedioic acid from clethodim and its non-hydroxylated metabolites, and 3-[2-(ethylsulfonyl)propyl]-3-hydroxypentanedioic acid from 5-hydroxy-clethodim sulfone and other 5-hydroxylated metabolites. fao.org

Following oxidation, methylation is typically performed using reagents such as diazomethane or anhydrous methanol with HCl. epa.govepa.govfao.org This step converts the dicarboxylic acids into their corresponding dimethyl esters: dimethyl 3-[2-(ethylsulphonyl)propyl]pentanedioate (DME) and dimethyl 3-[2-(ethylsulphonyl)propyl]-3-hydroxypentanedioic acid (DME-OH). fao.org The resulting DME and DME-OH derivatives are then analyzed, commonly by gas chromatography (GC) with a flame-photometric detector in sulfur mode or by High-Performance Liquid Chromatography (HPLC) with UV detection. epa.govepa.govfao.org This derivatization process is essential as it allows for the quantification of total clethodim residues, expressed as clethodim equivalents, by measuring these two common, stable end-products. epa.govepa.gov

Method Validation and Performance Metrics

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For 5-hydroxy-clethodim sulfone, this involves assessing linearity, limits of quantification, recovery, precision, and stability. wjarr.comscispace.com

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response. For the analysis of clethodim and its metabolites, including 5-hydroxy-clethodim sulfone, methods consistently show high linearity. Studies using liquid chromatography with tandem mass spectrometry (LC-MS/MS) report excellent correlation coefficients (R² or r²), typically greater than 0.99. nyxxb.cnresearchgate.netnih.govresearchgate.net

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. wjarr.com For 5-hydroxy-clethodim sulfone and related compounds, LOQs vary depending on the analytical method and the sample matrix.

Table 1: Linearity and LOQs for Clethodim Metabolites in Various Matrices

| Matrix | Linearity (R²) | LOQ (mg/kg or mg/L) | Analytical Method |

|---|---|---|---|

| Pork, Chicken Liver | ≥ 0.9956 | 0.01 | UPLC-MS/MS |

| Milk | ≥ 0.9956 | 0.005 | UPLC-MS/MS |

| Soil, Tobacco | ≥ 0.9973 | 0.08 - 0.2 | LC-MS/MS |

Data sourced from multiple studies. nyxxb.cnresearchgate.netnih.gov

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the known amount of analyte that is detected. Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, often expressed as the Relative Standard Deviation (RSD). wjarr.com

Analytical methods for 5-hydroxy-clethodim sulfone demonstrate good accuracy and precision across various matrices. Average recoveries for clethodim and its metabolites, measured as their sulfone derivatives, are generally within the acceptable range of 70-120%.

Table 2: Recovery and Precision Data for Clethodim Metabolites

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Precision (RSD %) |

|---|---|---|---|

| Tomatoes, Soybeans, Animal Tissues, Milk, Eggs | 0.01 - 0.5 | 50 - 117 | 3 - 20 |

| Tomatoes | 0.50 - 1.0 | 75 - 110 | Not specified |

| Pork, Chicken Liver, Milk | Not specified | 84 - 108 | 1 - 10 |

Data compiled from various analytical validation studies. fao.orgnyxxb.cnnih.govepa.gov

Assessing the stability of analytes in samples under specific storage conditions is crucial to ensure the integrity of the results between the time of sample collection and analysis. For 5-hydroxy-clethodim sulfone, freezer storage stability studies have been conducted.

In one study, tomato macerates were fortified with 0.50 ppm of 5-OH clethodim sulfone and stored at -20°C. epa.gov Reanalysis at intervals of 0, 3, 5, 11, and 13 months demonstrated good stability, with recoveries (as DME-OH) ranging from 80% to 105%. epa.gov These findings conclude that total clethodim residues, including 5-hydroxy-clethodim sulfone, are stable in tomato macerates stored frozen at -20°C for up to 13 months. epa.gov Similarly, storage stability data for sugar beets have shown that total clethodim residues are stable for at least 12 months when stored at -20°C. epa.gov

Utilization of Reference Standards in Analytical Method Development

The use of high-purity, certified analytical reference standards is fundamental for the development, validation, and routine application of analytical methods. hpc-standards.comhpc-standards.com For the analysis of 5-hydroxy-clethodim sulfone, reference materials are essential for several key functions:

Calibration: Reference standards are used to prepare calibration curves, which are necessary to quantify the concentration of the analyte in unknown samples. hpc-standards.com

Method Validation: They are used in fortification experiments to determine the method's accuracy, precision, and limits of quantification. fao.org

Identity Confirmation: Authentic standards of 5-hydroxy-clethodim sulfone and other metabolites are used in chromatographic and spectrometric techniques (e.g., HPLC, LC-MS) to confirm the identity of residues found in samples by comparing retention times and mass spectra. fao.org

International regulations often mandate the use of well-characterized reference materials to ensure the reliability and accuracy of analytical data, which supports public health and environmental safety. hpc-standards.com The synthesis and certification of these standards are a prerequisite for robust analytical method development. epa.gov

Biochemical Research Applications and Model Compound Utility

Investigation in Fatty Acid Biosynthesis Pathways

The primary mechanism of action for 5-Hydroxy-clethodim sulfone involves the inhibition of acetyl-Coenzyme A carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. inchem.orgnih.govherts.ac.uk ACCase catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in the formation of fatty acids. These fatty acids are essential components of cell membranes and play vital roles in various cellular processes.

By inhibiting ACCase, 5-Hydroxy-clethodim sulfone effectively disrupts the production of these essential fatty acids, ultimately leading to the cessation of cell growth and division in susceptible plants. This inhibitory action is analogous to that of its parent compound, clethodim (B606718), and other members of the cyclohexanedione class of herbicides. inchem.org Researchers utilize 5-Hydroxy-clethodim sulfone to study the intricacies of the fatty acid biosynthesis pathway, including the specific binding sites and inhibitory mechanisms of ACCase inhibitors. The compound's effect on this pathway provides a model for understanding how disruptions in lipid metabolism impact plant physiology.

Table 1: Role of 5-Hydroxy-clethodim Sulfone in Fatty Acid Biosynthesis Research

| Research Area | Application of 5-Hydroxy-clethodim Sulfone | Key Findings |

| Enzyme Inhibition Studies | Investigation of the inhibitory effects on Acetyl-CoA Carboxylase (ACCase). | Acts as a potent inhibitor of ACCase, disrupting the fatty acid biosynthesis pathway. inchem.org |

| Metabolic Pathway Analysis | Used to trace the impact of ACCase inhibition on downstream metabolic processes. | Disruption of fatty acid production affects cell membrane integrity and overall plant growth. |

| Herbicide Resistance Studies | Employed to understand the mechanisms of resistance to ACCase-inhibiting herbicides. | Helps in identifying mutations in the ACCase enzyme that confer resistance. |

Role as a Model Compound in Herbicide Development Research

As a stable and significant metabolite of clethodim, 5-Hydroxy-clethodim sulfone serves as an important model compound in the research and development of new herbicides. Its well-defined mechanism of action and its structural relationship to other active compounds make it a valuable tool for comparative studies.

In the development of novel herbicides, researchers often synthesize and test analogues of existing compounds to improve efficacy, selectivity, or environmental profile. 5-Hydroxy-clethodim sulfone provides a benchmark against which new potential herbicides can be compared. Its inhibitory activity on ACCase is a key performance indicator. Furthermore, understanding the metabolic fate of clethodim, which leads to the formation of 5-Hydroxy-clethodim sulfone, is crucial for designing new molecules with desired persistence and degradation characteristics in the environment and within target and non-target organisms.

Table 2: Utility of 5-Hydroxy-clethodim Sulfone in Herbicide Development

| Aspect of Herbicide Development | Utility of 5-Hydroxy-clethodim Sulfone |

| Lead Compound Optimization | Serves as a reference for synthesizing and evaluating new herbicidal analogues. |

| Structure-Activity Relationship (SAR) Studies | Helps in understanding how chemical structure relates to herbicidal activity by comparing its activity to parent compounds and other metabolites. |

| Metabolic Stability and Fate Studies | Used as a standard to study the metabolic pathways of cyclohexanedione herbicides in plants and other organisms. nih.govfao.org |

Application in Proteomics Research

The targeted action of 5-Hydroxy-clethodim sulfone on a specific enzyme, ACCase, makes it a useful tool in the field of proteomics. scbt.com Proteomics involves the large-scale study of proteins, particularly their structures and functions. By using compounds with known protein targets, researchers can investigate the broader downstream effects of inhibiting a single protein on the entire proteome of an organism.

When 5-Hydroxy-clethodim sulfone is applied to a plant system, it selectively inhibits ACCase. Researchers can then use proteomic techniques, such as two-dimensional gel electrophoresis and mass spectrometry, to identify changes in the expression levels of other proteins. This can reveal previously unknown connections between fatty acid biosynthesis and other cellular pathways, providing a more holistic understanding of plant metabolism and response to chemical stressors. The specificity of 5-Hydroxy-clethodim sulfone allows for the deconvolution of complex biological responses, making it a valuable biochemical probe in proteomics research. scbt.com

Advanced Research Topics and Theoretical Considerations

Stereochemistry and Isomer Analysis

The molecular structure of 5-Hydroxy-clethodim Sulfone presents several stereochemical complexities that are fundamental to its analysis and biological activity.

(E)- and (Z)-Isomer Detection and Interconversion Dynamics

5-Hydroxy-clethodim Sulfone, like its parent compound clethodim (B606718), can exist as (E)- and (Z)-isomers at the oxime nitrogen. fao.org Analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been successful in separating these isomers, which often appear as distinct peaks in chromatograms. fao.org The (E)-isomer is typically less polar than the (Z)-isomer. fao.org

The interconversion between these isomers is a dynamic process influenced by environmental conditions. In aqueous solutions, the rate of interconversion is pH-dependent, occurring more readily at pH 5 and 7, while being almost negligible at pH 9. fao.orgfao.org This interconversion can sometimes be observed during HPLC analysis as tailing between the peaks of the two isomers. fao.org The ability to detect and quantify these isomers is critical, as their relative proportions can change over time and under different environmental matrices.

Chiral Aspects of Metabolite Formation

The formation of 5-Hydroxy-clethodim Sulfone from clethodim involves several chiral centers. Clethodim itself possesses a chiral center at the 2-carbon of the ethylthiopropyl group. fao.org The initial oxidation of clethodim to clethodim sulfoxide (B87167) introduces another chiral center at the sulfur atom, resulting in diastereomers for each of the (E)- and (Z)-isomers. fao.org

Quantitative Structure-Activity Relationships (QSAR) in Environmental Fate Assessment

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicological effects of chemicals based on their molecular structure. iaea.orgcsic.es For metabolites like 5-Hydroxy-clethodim Sulfone, where extensive empirical data may be lacking, QSAR provides a valuable method for initial risk assessment. csic.es

These models can estimate key environmental parameters such as water solubility, vapor pressure, and potential for leaching. iaea.orgcsic.es For instance, QSAR studies on clethodim and its photoproducts have provided insights into their potential to contaminate aquatic ecosystems. iaea.orgcsic.es While QSAR is a powerful predictive tool, the complexity of molecules like 5-Hydroxy-clethodim Sulfone necessitates careful validation of the models against experimental data where available. mst.dk The development of more refined QSAR models specific to cyclohexanedione herbicides and their metabolites is an ongoing area of research. iaea.org

Mechanistic Studies of Transformation Processes (e.g., Ring Closure, Vinyl Group Cleavage)

Understanding the transformation pathways of 5-Hydroxy-clethodim Sulfone is essential for predicting its persistence and the formation of subsequent degradation products in the environment. Key transformation processes include ring closure and cleavage of the vinyl group.

In aqueous environments, particularly under acidic conditions (pH 5), the cleavage of the vinyl group and subsequent ring closure are predominant mechanisms in the transformation of clethodim and its derivatives. fao.org This can lead to the formation of oxazole-containing structures, such as clethodim oxazole (B20620) sulfone. regulations.gov Photodegradation studies have also highlighted the elimination of the chloroallyl side chain, which can yield imine and oxazole derivatives. These mechanistic studies often employ advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS) to identify the various transformation products. ebi.ac.uk

Research Gaps Related to Minor Metabolites and their Environmental Relevance

While major metabolites like clethodim sulfoxide and clethodim sulfone have been extensively studied, there are significant research gaps concerning the environmental relevance of minor metabolites. publications.gc.ca Metabolites such as clethodim imine sulfoxide and various hydroxylated and conjugated forms are often detected at lower concentrations. fao.orgnih.gov

Develop sensitive analytical methods for the routine detection and quantification of these minor metabolites. researchgate.net

Investigate their persistence, mobility, and potential for bioaccumulation in various environmental compartments.

Assess their toxicological significance to non-target organisms.

Addressing these research gaps will lead to a more complete and accurate environmental risk assessment for the use of clethodim. publications.gc.ca

Future Research Directions

Development of Analytical Methods for Unidentified or Trace Metabolites

Current analytical methods for clethodim (B606718) and its metabolites often involve converting various derivatives into a common moiety for measurement, which can lack specificity. fao.org For instance, methods like EPA-RM-26D-1 are used for quantifying major metabolites such as clethodim sulfoxide (B87167) and 5-hydroxy-clethodim sulfone in various matrices. epa.gov These methods typically involve extraction, cleanup via alkaline precipitation, methylation with diazomethane (B1218177), and oxidation, followed by HPLC with UV detection. epa.govfao.org

However, unidentified or trace-level metabolites may escape detection with these established protocols. Future research must focus on developing more sensitive and specific analytical methods. Advanced techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) have shown promise. fao.org For example, an LC-MS/MS method using multiple reaction monitoring (MRM) can distinguish between the (E) and (Z) isomers of clethodim sulfone and 5-hydroxy-clethodim sulfone. fao.org Further research should aim to:

Develop and validate ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to identify novel, low-concentration metabolites in complex matrices like soil, water, and plant tissues.

Synthesize and characterize analytical standards for currently unidentified metabolites to enable accurate quantification.

Investigate improved sample preparation and extraction techniques, such as solid-phase extraction (SPE) and matrix solid-phase dispersion, to enhance the recovery of polar and trace-level metabolites that may be lost in conventional liquid-liquid partitioning steps. epa.gov

| Technique | Description | Limitations / Area for Future Research |

|---|---|---|

| HPLC-UV | Involves chemical derivatization to convert metabolites to sulfones for detection at 254 or 266 nm. fao.org | Lacks specificity; may not distinguish between clethodim and sethoxydim (B610796) residues. fao.org Needs refinement for trace analysis. |

| GC-FPD | Older methods use gas chromatography with a flame photometric detector in sulfur mode after oxidation and methylation steps. fao.orgepa.gov | Non-specific; complex sample preparation can lead to analyte loss. fao.org |

| LC-MS/MS | Provides specific detection by monitoring parent-to-daughter ion transitions (e.g., m/z 408 to 204 for 5-hydroxy-clethodim sulfone). fao.org | Further development needed for identifying unknown metabolites without existing standards. |

| UHPLC-HRMS | (Future Direction) Combines high-efficiency separation with precise mass measurement. | Ideal for discovering and tentatively identifying novel or unexpected metabolites in complex environmental and biological samples. |

Comprehensive Mechanistic Studies of All Biotransformation Pathways

The biotransformation of clethodim is complex, involving multiple pathways that vary between plants, animals, and soil microorganisms. The primary routes include oxidation of the sulfur atom to form clethodim sulfoxide and subsequently clethodim sulfone. fao.orgpublications.gc.ca Another key pathway is hydroxylation at the 5-position of the cyclohexenone ring, leading to metabolites like 5-hydroxy-clethodim sulfoxide and 5-hydroxy-clethodim sulfone. fao.orginchem.org In rats, 5-hydroxy-clethodim sulfone is a minor metabolite, accounting for less than 1.5% of the administered dose. fao.orginchem.org In plants such as soybeans and carrots, it is also present along with other derivatives. fao.orgfao.org

While these major pathways are recognized, a comprehensive mechanistic understanding is still lacking. Future research should focus on:

Enzymatic Drivers: Identifying the specific cytochrome P450 monooxygenases and other enzymes in plants, mammals, and soil microbes responsible for each step of the transformation, from clethodim to clethodim sulfoxide, clethodim sulfone, and the subsequent hydroxylation to 5-hydroxy-clethodim sulfone.

Conjugation and Bound Residues: Investigating the formation of conjugated metabolites, where molecules like glucose attach to the hydroxylated forms. fao.org These bound residues are often difficult to extract and analyze, potentially leading to an underestimation of the total terminal residue.

Anaerobic Pathways: Further exploring degradation pathways under anaerobic conditions, which are prevalent in water-saturated soils and sediments. Studies have shown that under anaerobic conditions, clethodim imine and clethodim imine sulfoxide can become significant metabolites, a different outcome than in aerobic environments. fao.org

Advanced Environmental Transport Modeling Incorporating Metabolite Dynamics

The environmental fate of clethodim is largely governed by the behavior of its more persistent and mobile metabolites. Clethodim itself degrades rapidly in soil, but its major metabolites, clethodim sulfoxide and clethodim sulfone, are more persistent and mobile, with the potential to reach groundwater. publications.gc.caregulations.gov 5-hydroxy-clethodim sulfone is also a part of this environmental residue profile.

Current environmental models used for pesticide risk assessment often rely on simplified assumptions. federalregister.gov Future research requires the development of more sophisticated transport models that:

Incorporate Metabolite-Specific Properties: Use distinct soil-water partition coefficients (Koc), degradation half-lives (DT50), and leaching potentials for each major metabolite, including 5-hydroxy-clethodim sulfone, rather than relying on parent compound data or lumped parameters. regulations.gov

Model Sequential Transformation: Explicitly model the sequential formation and degradation of metabolites (e.g., clethodim → clethodim sulfoxide → clethodim sulfone → further degradation/hydroxylation). This would provide a more accurate prediction of the peak concentrations and persistence of each compound in different environmental compartments.

Account for Environmental Variability: Integrate the influence of varying environmental factors such as soil pH, organic matter content, temperature, and microbial activity on the transformation rates between metabolites. jst.go.jpfao.org For example, the formation of clethodim sulfone is dependent on microbial activity and does not occur in sterile soil. fao.org

| Compound | Property | Significance for Modeling |

|---|---|---|

| Clethodim | Rapid degradation in soil (DT50: 1-3 days). fao.org | Parent compound is non-persistent. |

| Clethodim Sulfoxide | Major initial metabolite. DT50: 1.6–2.5 days. fao.org More mobile than parent. regulations.gov | A key transient product that dictates the formation of subsequent metabolites. |

| Clethodim Sulfone | More persistent than sulfoxide (DT50: 3.8–10 days). fao.org Mobile in soil. publications.gc.ca | A major residue of concern for potential groundwater transport. federalregister.gov |

| 5-Hydroxy-clethodim Sulfone | Plant and animal metabolite. fao.org Properties need further characterization. | Data on its specific persistence and mobility are needed for inclusion in advanced models. |

Exploration of Novel Biochemical or Environmental Applications of Clethodim Sulfone Derivatives

While primarily viewed as degradation products, the unique chemical structures of clethodim sulfone derivatives, including 5-hydroxy-clethodim sulfone, may present opportunities for novel applications. The core structure, a cyclohexanedione, is known for its ability to chelate metal ions. google.com Future research could speculatively explore:

Bioremediation: Investigating whether clethodim sulfone or its hydroxylated forms can act as chelating agents for heavy metals in contaminated soils, potentially aiding in phytoremediation efforts.

Biochemical Probes: Using the optically pure enantiomers of these metabolites to study the active sites of acetyl-CoA carboxylase (ACCase) and other related enzymes with greater precision. The (-)-enantiomer of clethodim is known to be more herbicidally active. nih.gov Understanding how modifications like sulfoxidation and hydroxylation affect this stereospecificity could provide insights into enzyme function.

Synthesis of Novel Compounds: Utilizing the functional groups (sulfone, hydroxyl, oxime) on the 5-hydroxy-clethodim sulfone molecule as a scaffold for synthesizing new compounds with potential biological activity.

Integrated Assessment of Metabolite Contribution to Agroecosystem Dynamics

The ultimate goal of studying herbicide metabolites is to understand their total impact on the agroecosystem. This requires moving beyond single-species toxicity tests to a more holistic assessment. The focus should be on how the mixture of clethodim and its full suite of metabolites, including 5-hydroxy-clethodim sulfone, influences non-target organisms and ecosystem functions.

Future research should pursue an integrated assessment by:

Studying Effects on Soil Microbiomes: Evaluating how the dynamic mixture of clethodim and its metabolites affects the structure and function of soil microbial communities, which are vital for nutrient cycling and soil health. cabidigitallibrary.org

Assessing Non-Target Phytotoxicity: Investigating the potential for sublethal effects of the metabolite mixture on rotational crops and native non-target plants. jst.go.jppjoes.com Some studies suggest clethodim can impact the reproduction of non-target plants like camas. ecoinst.org

Evaluating Impacts on Soil Fauna: Examining the combined effects on key soil organisms such as earthworms, which are crucial for soil structure and fertility. cabidigitallibrary.org

Developing Ecosystem-Level Models: Building integrated models that couple the environmental transport of all residues of concern with their combined toxicological effects on various trophic levels within the agroecosystem.

By pursuing these future research directions, the scientific community can build a more complete and predictive understanding of the role and impact of 5-hydroxy-clethodim sulfone and related metabolites, ensuring their consideration in environmental risk assessments and stewardship practices.

Q & A

Q. What validated analytical methods are recommended for detecting 5-Hydroxy-clethodim Sulfone in biological and environmental matrices?

Methodological Answer: The EPA-RM-26D-1 method is validated for quantifying 5-Hydroxy-clethodim Sulfone in soybean seeds, beef liver, and milk, with recovery efficiencies ranging from 82% to 95% (Table 1). Key steps include:

- Extraction : Use solvent partitioning optimized for polar metabolites.

- Cleanup : Solid-phase extraction (SPE) to remove matrix interferents.

- Quantification : LC-MS/MS with isotope dilution for precision.

Reference: Recovery data reformatted in EPA submissions .

Q. Table 1. Recovery Efficiency of 5-Hydroxy-clethodim Sulfone

| Matrix | Recovery Range (%) |

|---|---|

| Soybean Seeds | 85–95 |

| Beef Liver | 88–94 |

| Milk | 82–90 |

Q. What are the primary metabolic pathways leading to 5-Hydroxy-clethodim Sulfone formation from clethodim?

Methodological Answer: The sulfoxidation and hydroxylation pathways dominate:

Sulfoxidation : Clethodim → Clethodim Sulfoxide (via cytochrome P450 enzymes).

Hydroxylation : Clethodim Sulfoxide → 5-Hydroxy-clethodim Sulfone (via oxidative metabolism).

Experimental Validation: Use in vitro hepatic microsomal assays with LC-HRMS to track intermediates .

Q. How can researchers ensure reproducibility in synthesizing 5-Hydroxy-clethodim Sulfone for reference standards?

Methodological Answer: Follow strict protocols for:

- Purification : Column chromatography with silica gel (≥99% purity).

- Characterization : NMR (¹H, ¹³C) and HRMS for structural confirmation.

- Documentation : Adhere to journal guidelines for reporting synthesis details (e.g., Beilstein Journal protocols) .

Q. What spectroscopic techniques are critical for distinguishing 5-Hydroxy-clethodim Sulfone from structural analogs?

Methodological Answer:

- ¹³C-NMR : Differentiate sulfone vs. sulfoxide groups (δ 110–125 ppm for sulfone).

- HRMS : Exact mass (<1 ppm error) for molecular formula confirmation.

- IR Spectroscopy : Hydroxyl stretch (~3400 cm⁻¹) and sulfone peaks (~1300 cm⁻¹).

Reference: Structural elucidation best practices .

Advanced Research Questions

Q. How do soil adsorption characteristics influence the environmental persistence of 5-Hydroxy-clethodim Sulfone?

Methodological Answer: Adsorption coefficients (Kd) vary by soil type (Table 2). Key factors:

- Soil Texture : Higher clay content reduces mobility (e.g., Kd = 0.08–1.6 in sandy loam).

- pH : Acidic soils increase sulfone stability.

Experimental Design: Conduct batch equilibrium studies with ¹⁴C-labeled compound .

Q. Table 2. Adsorption Coefficients (Kd) in Soils

| Soil Type | Kd Range |

|---|---|

| Sandy Loam | 0.08–1.6 |

| Clay Loam | <0.2 |

| Sandy Clay Loam | ≤0.1 |

Q. How can researchers resolve discrepancies between recovery data and environmental fate models for 5-Hydroxy-clethodim Sulfone?

Methodological Answer:

- Data Harmonization : Compare laboratory recovery (e.g., 85–95% in EPA-RM-26D-1 ) with field degradation rates.

- Controlled Variables : Test temperature, microbial activity, and soil organic matter.

- Advanced Modeling : Use fugacity models to predict phase partitioning.

Q. What methodological gaps exist in cross-species comparisons of 5-Hydroxy-clethodim Sulfone metabolism?

Methodological Answer:

- In vitro vs. In vivo : Hepatic microsomes (rat vs. bovine) show varying enzyme kinetics.

- Isotopic Tracers : Use ¹³C-labeled clethodim to track interspecies metabolic divergence.

Reference: Comparative metabolic studies .

Q. How can advanced mass spectrometry improve detection limits for 5-Hydroxy-clethodim Sulfone in complex matrices?

Methodological Answer:

- Ion Mobility Spectrometry (IMS) : Separate co-eluting isomers.

- Matrix-Matched Calibration : Correct for ion suppression in lipid-rich samples (e.g., beef liver).

- Limit of Quantification (LOQ) : Achieve ≤0.1 ppb via MRM transitions.

Q. What experimental designs address contradictions in metabolite stability studies?

Methodological Answer:

- Accelerated Stability Testing : Expose metabolites to UV light, varying pH, and temperatures.

- Kinetic Modeling : Calculate half-lives under realistic environmental conditions.

Reference: Stability protocols from EPA submissions .

Q. How can researchers leverage SciFinder to identify literature gaps on 5-Hydroxy-clethodim Sulfone’s ecotoxicology?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro